molecular formula C9H11NO B090999 2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine CAS No. 17775-01-8

2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine

Cat. No. B090999
CAS RN: 17775-01-8
M. Wt: 149.19 g/mol
InChI Key: HDVHFHONOKCUHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine is a heterocyclic compound that belongs to the class of oxazepines, which are seven-membered rings containing both oxygen and nitrogen atoms. This structure is of interest due to its potential pharmacological properties and its use as a scaffold in medicinal chemistry.

Synthesis Analysis

The synthesis of related oxazepine derivatives has been explored through various methods. For instance, derivatives of 1,2,3,4-tetrahydro-5H-benzazepine were synthesized from 3,4-dihydro-1(2H)-naphthalenone using Beckmann rearrangement and via 2-(2-cyano-1,1-dimethylethyl)-4-methoxybenzoic acid . Another approach involved the organocatalytic asymmetric Mannich reaction of 3-fluorooxindoles with dibenzo[b,f][1,4]oxazepines, yielding chiral tetrasubstituted C–F stereocenters . A tandem condensation strategy from readily available synthons was also employed to construct novel tetracyclic 1,4-oxazepines . Additionally, an Ugi reaction was used for the stereocontrolled synthesis of tetrahydrobenzo[f][1,4]oxazepines , and a one-pot multicomponent reaction involving 2-aminophenols, Meldrum's acid, and isocyanides was developed for the synthesis of tetrahydrobenzo[b][1,4]oxazepine derivatives .

Molecular Structure Analysis

The molecular structure of benzimidazole-tethered oxazepine hybrids was elucidated using X-ray diffraction and density functional theory (DFT) studies. The charge distributions and regions of electrophilic and nucleophilic reactivity were analyzed using the natural bond orbital (NBO) method and molecular electrostatic potential (MEP) maps .

Chemical Reactions Analysis

The chemical reactivity of oxazepine derivatives has been explored in various contexts. For example, the synthesis of novel 2-(aminoalkyl)-2,3,3a,8-tetrahydrodibenzo[c,f]isoxazolo[2,3-a]azepine derivatives was described, which showed potential as 5-HT(2A/2C) receptor antagonists . The intramolecular 1,3-dipolar cycloaddition reaction was used to prepare 4H-tetrazolo[1,5-a] benzazepines from azidophenylcyanomethyl compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazepine derivatives have been studied to a limited extent. The nonlinear optical (NLO) properties of benzimidazole-tethered oxazepine hybrids were investigated, revealing that some compounds could be candidates for NLO applications . The diastereoselectivity of an Ugi reaction to synthesize tetrahydrobenzo[f][1,4]oxazepines was also examined, demonstrating the potential for obtaining these compounds in enantiomerically pure form .

Scientific Research Applications

Synthetic Chemistry

2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine is a chemical compound with the CAS Number: 17775-01-8 . It is often used in the field of synthetic chemistry .

Application

This compound is used in the synthesis of benzazepines, which are carried out on the basis of one-pot reactions with the expansion of benzo-fused carbo- and heterocycles .

Method of Application

One method of application involves the ring-expansion reactions of heterocyclic ketoximes and carbocyclic ketoximes with several reductants such as AlHCl2, AlH3 (alane), LiAlH4, LiAlH(OtBu)3, and (MeOCH2CH2O)2AlH2Na (Red-Al) . Among reductants, AlHCl2 (LiAlH4:AlCl3 = 1:3) in cyclopentyl methyl ether (CPME) has been found to be a suitable reagent for the reaction .

Results or Outcomes

The rearranged cyclic secondary amines were obtained in good to excellent yields . This method of constructing basic heterocyclic skeletons is an important research topic from the viewpoint of both synthetic chemistry and medicinal chemistry .

Trypanocidal Agents

2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine has been used in the development of new potential compounds to treat trypanosomiasis .

Application

This compound has been used in the design and synthesis of a new class of PEX14 inhibitors, which are potential new trypanocidal agents . These agents are designed to disrupt essential cell processes in trypanosomes, leading to cell death .

Method of Application

The development of these agents involves the synergy between structural biology, computer-aided drug design, and medicinal chemistry . The structure of known lead compounds was used as a template for a chemically advanced template search (CATS) algorithm . This resulted in a scaffold-hopping to obtain a new class of compounds with trypanocidal activity, based on 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepines chemistry .

Results or Outcomes

The initial compounds obtained were taken forward to a first round of hit-to-lead optimization by synthesis of derivatives . These derivatives show activities in the range of low- to high-digit micromolar IC50 in the in vitro tests . The NMR measurements confirm binding to PEX14 in solution, while immunofluorescent microscopy indicates disruption of protein import into the glycosomes .

Ugi–Joullié Reaction

2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine is also used in the Ugi–Joullié reaction .

Application

This compound is used in the synthesis of chiral cyclic imines .

Method of Application

Starting from easily accessible chiral enantiopure 1,2-amino alcohols and salicylaldehydes, a concise route to cyclic imines has been developed . These chiral cyclic imines undergo a highly diastereoselective Ugi–Joullié reaction to give trans tetrahydrobenzo[f][1,4]oxazepines .

Results or Outcomes

The Ugi–Joullié reaction results in the introduction of up to 4 diverse groups .

Modulators of Trace Amine-Associated Receptor 1 (TAAR1)

2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine has been used in the development of new potential compounds to modulate Trace Amine-Associated Receptor 1 (TAAR1) .

Application

This compound has been used in the design and synthesis of a new class of TAAR1 modulators . These modulators are designed to interact with TAAR1, a G protein-coupled receptor that is involved in various physiological processes .

Method of Application

The development of these agents involves the use of computer-aided drug design and medicinal chemistry . The structure of known lead compounds was used as a template for a chemically advanced template search (CATS) algorithm . This resulted in a scaffold-hopping to obtain a new class of compounds with TAAR1 modulating activity, based on 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepines chemistry .

Results or Outcomes

The initial compounds obtained were taken forward to a first round of hit-to-lead optimization by synthesis of derivatives . These derivatives show activities in the range of low- to high-digit micromolar IC50 in the in vitro tests . The NMR measurements confirm binding to TAAR1 in solution .

Safety And Hazards

The safety information for 2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine indicates that it is associated with several hazard statements: H302, H315, H319, and H335 . These statements suggest that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements P261, P305, P351, and P338 advise avoiding breathing dust/fume/gas/mist/vapors/spray, and in case of contact with eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

2,3,4,5-tetrahydro-1,4-benzoxazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-2-4-9-8(3-1)7-10-5-6-11-9/h1-4,10H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDVHFHONOKCUHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90619367
Record name 2,3,4,5-Tetrahydro-1,4-benzoxazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90619367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine

CAS RN

17775-01-8
Record name 2,3,4,5-Tetrahydro-1,4-benzoxazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90619367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4,5-tetrahydro-1,4-benzoxazepine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To the suspension of lithium aluminium hydride (15.2 g, 0.4 mol) in 600 mL of ether was added a solution of 4,5-dihydro-1,4-benzoxazepin-3(2H)-one (16.3 g, 0.1 mol) in 60 mL of tetrahydrofuran at room temperature. After being heated with stirring under reflux overnight, water was added dropwise to quench the reaction at 0° C., The resulting mixture was diluted with ethyl acetate, and then filtered by a pad of celite. The filtrate was concentrated under reduced pressure, followed by the addition of hydrochloric acid ethyl acetate solution. The hydrochloride was collected by filtration, washed with ethyl acetate then ether, and then dried in vacuo to give 13.5 g of product. MS obsd. (ESI+) [(M+H)+] 150.
Quantity
15.2 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
16.3 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

10.2 g of 4-benzyl-2,3,4,5-tetrahydro-benzo[f][1,4]oxazepine were dissolved in 100 mL of ethanol and hydrogenated for 5 hours at room temperature using 1.2 g of palladium (10% on carbon) as catalyst. Filtration followed by removal of the solvent in vacuo gave 6.1 g of 2,3,4,5-tetrahydro-benzo[f][1,4]oxazepine as an oil. EI-MS: 149 (M+).
Name
4-benzyl-2,3,4,5-tetrahydro-benzo[f][1,4]oxazepine
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.2 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

10.2 g of 4-benzyl-2,3,4,5-tetrahydro-benzo[f][1,4]oxazepine were dissolved in 100 mL of ethanol and hydrogenated for 5 hours at room temperature using 1.2 g of palladium (10% on carbon) as catalyst. Filtration followed by removal of the solvent in vacuo gave 6. 1g of 2,3,4,5-tetrahydro-benzo[f][1,4j]oxazepine as an oil. EI-MS: 149 (M+).
Name
4-benzyl-2,3,4,5-tetrahydro-benzo[f][1,4]oxazepine
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
1g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
2,3,4,5-tetrahydro-benzo[f][1,4j]oxazepine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.2 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine
Reactant of Route 2
2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine
Reactant of Route 3
Reactant of Route 3
2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine
Reactant of Route 4
2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine
Reactant of Route 5
2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine
Reactant of Route 6
2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.